molecular formula C12H31N2PSi B8320763 Bis(diethylamino)(trimethylsilylmethyl)phosphine

Bis(diethylamino)(trimethylsilylmethyl)phosphine

Cat. No. B8320763
M. Wt: 262.45 g/mol
InChI Key: PYOHEPVNVYAOJQ-UHFFFAOYSA-N
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Patent
US08871974B2

Procedure details

In a 50 ml three-necked flask equipped with a dropping funnel and a magnetic stirrer, 0.36 g (14.8 mmol) of magnesium and 10 ml of anhydrous diethyl ether were charged at room temperature in a nitrogen gas atmosphere. After several drops of 1,2-dibromoethane were added so as to activate magnesium, 2.0 ml (14.2 mmol) of chloromethyltrimethylsilane were added dropwise carefully to avoid heat build-up. When the reaction solution was stirred for 1 hour while it was heated mildly with a drier, the solution darkened. Then, after the solution was cooled to −78° C., 3.0 g (14.2 mmol) of chlorobis(diethylamino)phosphine synthesized in (a) were added dropwise to the solution, and the resultant mixture was then returned to room temperature and refluxed for 1 hour. The resulting crystals were filtered off, washed with anhydrous diethyl ether, and purified by vacuum-distillation (0.2 kPa, 74.3-79.5° C.) to obtain 2.29 g of bis(diethylamino)(trimethylsilylmethyl)phosphine in the form of a colorless transparent liquid; the yield was 62%.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH2:3][Si:4]([CH3:7])([CH3:6])[CH3:5].Cl[P:9]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[N:10]([CH2:13][CH3:14])[CH2:11][CH3:12]>BrCCBr.C(OCC)C>[CH2:18]([N:15]([P:9]([N:10]([CH2:11][CH3:12])[CH2:13][CH3:14])[CH2:3][Si:4]([CH3:7])([CH3:6])[CH3:5])[CH2:16][CH3:17])[CH3:19]

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
ClC[Si](C)(C)C
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
ClP(N(CC)CC)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP(N(CC)CC)N(CC)CC
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
When the reaction solution was stirred for 1 hour while it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml three-necked flask equipped with a dropping funnel and a magnetic stirrer
ADDITION
Type
ADDITION
Details
were added dropwise carefully
TEMPERATURE
Type
TEMPERATURE
Details
to avoid heat
TEMPERATURE
Type
TEMPERATURE
Details
was heated mildly with a drier
ADDITION
Type
ADDITION
Details
were added dropwise to the solution
CUSTOM
Type
CUSTOM
Details
was then returned to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off
WASH
Type
WASH
Details
washed with anhydrous diethyl ether
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum-distillation (0.2 kPa, 74.3-79.5° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(CC)P(C[Si](C)(C)C)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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